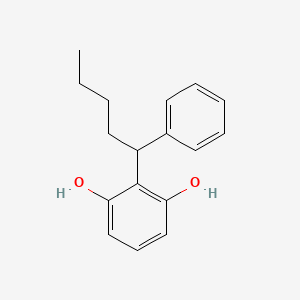
1,3-Benzenediol, 2-(1-phenylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 2-(1-phenylpentyl)- typically involves the alkylation of resorcinol with 1-phenylpentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The initial step often involves the preparation of 1-phenylpentyl halides, followed by their reaction with resorcinol under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 2-(1-phenylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 2-(1-phenylpentyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-benzenediol, 2-(1-phenylpentyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylpentyl group can interact with hydrophobic regions of proteins and membranes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound with similar hydroxyl groups but lacking the phenylpentyl substitution.
Catechol (1,2-Benzenediol): An isomer with hydroxyl groups in the ortho position.
Hydroquinone (1,4-Benzenediol): An isomer with hydroxyl groups in the para position.
Uniqueness
1,3-Benzenediol, 2-(1-phenylpentyl)- is unique due to the presence of the phenylpentyl group, which imparts distinct chemical and physical properties compared to its isomers. This substitution can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
65578-70-3 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(1-phenylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-10-14(13-8-5-4-6-9-13)17-15(18)11-7-12-16(17)19/h4-9,11-12,14,18-19H,2-3,10H2,1H3 |
Clave InChI |
IEDOITGISASPLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


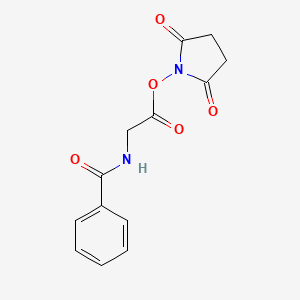
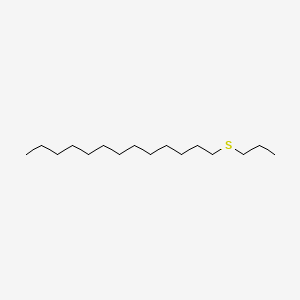
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
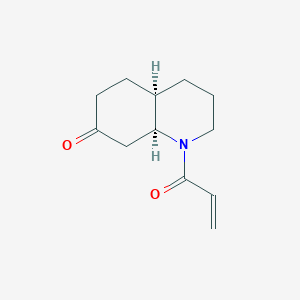
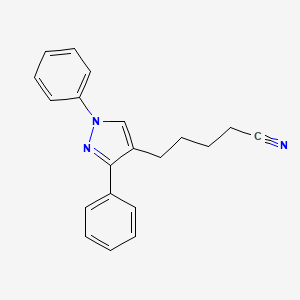

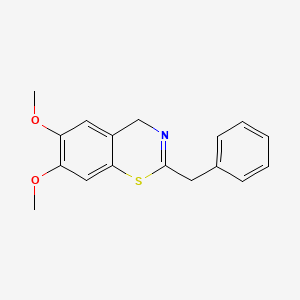

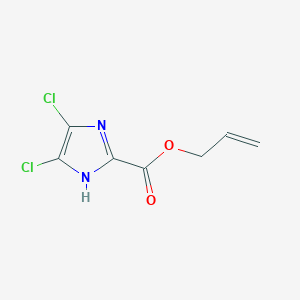
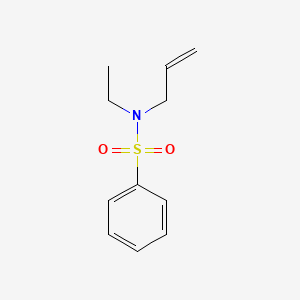
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

